N,N-Didesmethyl Ulipristal is a metabolite of Ulipristal, a selective progesterone receptor modulator (SPR) medication used for various therapeutic purposes. Studies have investigated its presence and characteristics as a metabolic byproduct of Ulipristal. Researchers have employed various techniques, including liquid chromatography-mass spectrometry (LC-MS), to detect and quantify N,N-Didesmethyl Ulipristal in biological samples like plasma and urine. These studies contribute to the understanding of Ulipristal's metabolism and potential drug interactions. [Source: A study published in the Journal of Pharmaceutical and Biomedical Analysis: ]
N,N-Didesmethyl Ulipristal is a chemical compound that serves as a significant metabolite of Ulipristal Acetate, a selective progesterone receptor modulator primarily used in hormonal therapies. The compound's molecular formula is , and it has a molecular weight of 447.58 g/mol. N,N-Didesmethyl Ulipristal is characterized by its structural modifications from the parent compound, which include the removal of two methyl groups from the nitrogen atom in the piperidine ring, resulting in altered pharmacological properties compared to Ulipristal Acetate .
N,N-Didesmethyl Ulipristal primarily forms through enzymatic processes in the body, specifically through N-demethylation reactions mediated by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway is crucial for the conversion of Ulipristal Acetate into its various metabolites, including N,N-Didesmethyl Ulipristal. The compound can also undergo further
The biological activity of N,N-Didesmethyl Ulipristal is significantly lower than that of its parent compound, Ulipristal Acetate. Research indicates that this metabolite exhibits reduced affinity for the progesterone receptor (PR), approximately 13 times lower than that of Ulipristal Acetate. In terms of potency against PR-dependent transcription, it shows a reduction in effectiveness by about 100-fold compared to the parent drug. While it retains some biological activity, its clinical relevance is limited due to these diminished effects .
The synthesis of N,N-Didesmethyl Ulipristal can be achieved through various chemical methods, predominantly focusing on demethylation processes. The primary method involves the use of cytochrome P450 enzymes to facilitate the stepwise removal of methyl groups from Ulipristal Acetate. Additionally, alternative synthetic routes may include
Several compounds are structurally or functionally similar to N,N-Didesmethyl Ulipristal. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ulipristal Acetate | Parent compound; higher PR affinity | High |
| Monodesmethyl Ulipristal | One methyl group removed; moderate PR activity | Moderate |
| Mifepristone | Similar structure; used as an abortifacient | High |
| CDB-2914 | Related selective progesterone receptor modulator | High |
N,N-Didesmethyl Ulipristal stands out due to its significantly reduced biological activity compared to both its parent compound and other related compounds like Mifepristone and CDB-2914, making it less relevant in therapeutic contexts despite its importance in metabolic studies .
The biosynthesis of N,N-didesmethyl ulipristal is a multi-step enzymatic process, predominantly orchestrated by hepatic cytochrome P450 enzymes. The demethylation of ulipristal acetate proceeds via mono- and didemethylated intermediates, each step modulated by specific enzymatic activities and influenced by the structural context of the substrate.
The central pathway for the formation of N,N-didesmethyl ulipristal involves the oxidative removal of methyl groups from the nitrogen atoms of the parent ulipristal molecule. This process is catalyzed primarily by the cytochrome P450 3A4 isoform, with potential contributions from other isoenzymes in certain contexts. The following subsections detail the mechanistic aspects of this biotransformation.
Cytochrome P450 3A4 is the principal enzyme responsible for the N-demethylation of ulipristal acetate, facilitating the sequential removal of methyl groups to yield first the N-monodemethylated and subsequently the N,N-didesmethylated metabolites. The mechanistic pathway involves the oxidation of the N-methyl group to a labile intermediate, which is then hydrolyzed to release formaldehyde and generate the demethylated amine. High-performance liquid chromatography coupled with mass spectrometry has confirmed the presence of both N-monodemethyl and N,N-didesmethyl metabolites in plasma following the administration of ulipristal acetate [1] [2]. The formation of these metabolites is consistent with the known substrate specificity and catalytic versatility of cytochrome P450 3A4, which is recognized for its capacity to mediate N-demethylation across a diverse array of xenobiotics.
The kinetics of this enzymatic process have been elucidated through clinical mass balance studies, wherein radiolabeled ulipristal acetate was administered to healthy volunteers. The majority of circulating radioactivity at peak plasma concentrations was attributed to the parent compound, the N-monodemethylated metabolite, and the N,N-didesmethylated metabolite, with the latter co-eluting with other minor derivatives [1]. The relative abundance of these metabolites underscores the efficiency of cytochrome P450 3A4-mediated demethylation and highlights the centrality of this pathway in the metabolic clearance of ulipristal acetate.
The following table summarizes the distribution of ulipristal acetate and its metabolites in plasma after oral administration, as determined by high-performance liquid chromatography and mass spectrometry [1]:
| Compound | Percentage of Circulating Radioactivity at Peak Plasma Concentration |
|---|---|
| Ulipristal acetate | 58.0% |
| N-monodemethyl ulipristal | 20.5% |
| N,N-didesmethyl ulipristal | 8.3% (co-eluting with minor metabolites) |
The predominance of the N-monodemethylated and N,N-didesmethylated metabolites reflects the sequential nature of the demethylation process, with cytochrome P450 3A4 catalyzing both steps in a processive manner.
While the enzymatic machinery responsible for N-demethylation is conserved across mammalian species, interspecies differences in the expression and activity of cytochrome P450 isoforms can influence the rate and extent of ulipristal acetate metabolism. Comparative studies have demonstrated that the human cytochrome P450 3A4 isoform exhibits a high catalytic efficiency for N-demethylation, whereas orthologous enzymes in other species may display altered substrate specificity or reduced activity [1] [2]. These differences are attributable to variations in amino acid sequence, active site architecture, and regulatory mechanisms governing enzyme expression.
In animal models, the formation of N,N-didesmethyl ulipristal has been observed following the administration of ulipristal acetate, albeit with differences in metabolite profiles and relative abundances. For example, rodent cytochrome P450 enzymes may preferentially catalyze alternative oxidative pathways, resulting in a distinct spectrum of metabolites. These interspecies variations have important implications for the extrapolation of preclinical pharmacokinetic data to human contexts, necessitating careful consideration of species-specific metabolic pathways in drug development and safety assessment.
The following table compares the relative abundance of ulipristal acetate metabolites in human and animal models, as reported in metabolic profiling studies [1] [2]:
| Species | N-monodemethylated Metabolite | N,N-didesmethylated Metabolite | Other Oxidative Metabolites |
|---|---|---|---|
| Human | High | Moderate | Low |
| Rodent | Moderate | Low | High |
| Non-human primate | High | Moderate | Moderate |
This comparative analysis underscores the importance of cytochrome P450 3A4 in human N-demethylation and highlights the potential for species-specific differences in metabolic pathways.
The pharmacological activity of N,N-didesmethyl ulipristal is intricately linked to its molecular structure, with specific modifications influencing its affinity and selectivity for nuclear hormone receptors. The following subsections examine the impact of piperidine ring modifications and the steric and electronic effects on pharmacophore configuration, providing a detailed account of the structure-activity relationships that define receptor binding specificity.
The piperidine ring is a defining structural feature of ulipristal acetate and its metabolites, serving as a key determinant of receptor binding affinity and selectivity. Modifications to the piperidine ring, including demethylation at the nitrogen atoms, can profoundly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the ligand-binding domain of nuclear hormone receptors.
N,N-didesmethyl ulipristal, characterized by the absence of both N-methyl groups on the piperidine ring, exhibits a distinct receptor binding profile compared to the parent compound. The removal of methyl groups reduces the overall hydrophobicity of the molecule and alters the spatial orientation of the piperidine ring, potentially affecting its fit within the receptor binding pocket. Structural studies have demonstrated that the demethylated amine can engage in alternative hydrogen bonding interactions with receptor residues, thereby modulating binding affinity and selectivity.
The following table summarizes the structural differences between ulipristal acetate, N-monodemethyl ulipristal, and N,N-didesmethyl ulipristal, with a focus on the piperidine ring modifications:
| Compound | Piperidine Ring Substitution | Hydrophobicity (logP) | Predicted Receptor Affinity |
|---|---|---|---|
| Ulipristal acetate | N,N-dimethyl | High | High |
| N-monodemethyl ulipristal | N-methyl, N-H | Moderate | Moderate |
| N,N-didesmethyl ulipristal | N-H, N-H | Low | Low |
These structural variations underscore the critical role of the piperidine ring in dictating receptor interactions and highlight the impact of demethylation on pharmacological activity.
The configuration of the pharmacophore—the ensemble of steric and electronic features required for optimal receptor binding—is profoundly influenced by structural modifications to the ulipristal scaffold. Demethylation at the nitrogen atoms of the piperidine ring not only reduces steric bulk but also alters the electron density distribution within the molecule. These changes can have cascading effects on the conformation of the pharmacophore and its ability to engage in key interactions with receptor residues.
Steric effects arising from the removal of methyl groups can enhance the flexibility of the piperidine ring, enabling alternative conformations that may be more or less compatible with the receptor binding site. Electronic effects, including changes in hydrogen bonding capacity and dipole moment, can modulate the strength and specificity of receptor interactions. Computational modeling and structure-activity relationship studies have demonstrated that the demethylated amine in N,N-didesmethyl ulipristal can participate in hydrogen bonding networks distinct from those of the parent compound, potentially leading to altered receptor activation profiles.
The following table presents a comparative analysis of the steric and electronic properties of ulipristal acetate and its demethylated metabolites, with implications for pharmacophore configuration:
| Compound | Steric Bulk (Relative) | Hydrogen Bonding Capacity | Dipole Moment (Debye) | Pharmacophore Flexibility |
|---|---|---|---|---|
| Ulipristal acetate | High | Low | Moderate | Low |
| N-monodemethyl ulipristal | Moderate | Moderate | Moderate | Moderate |
| N,N-didesmethyl ulipristal | Low | High | High | High |
These physicochemical properties collectively shape the pharmacophore configuration and, by extension, the receptor binding specificity of N,N-didesmethyl ulipristal.
The elucidation of the biosynthetic pathways and structural determinants of N,N-didesmethyl ulipristal has been informed by a diverse array of experimental approaches, including enzymatic assays, metabolic profiling, and structure-activity relationship analyses. The following sections synthesize the key research findings that underpin our current understanding of this compound.
Enzymatic assays employing human liver microsomes and recombinant cytochrome P450 isoforms have provided direct evidence for the role of cytochrome P450 3A4 in the N-demethylation of ulipristal acetate [1] [2]. In these assays, the formation of N-monodemethyl and N,N-didesmethyl metabolites was quantified using high-performance liquid chromatography and mass spectrometry, with kinetic parameters such as Michaelis-Menten constants and maximum reaction velocities determined for each step. The results consistently indicate that cytochrome P450 3A4 exhibits high catalytic efficiency for both the initial and subsequent demethylation reactions, with minimal contribution from other isoforms under physiological conditions.
Metabolic profiling studies in clinical settings have corroborated these findings, demonstrating the presence of N,N-didesmethyl ulipristal as a major circulating metabolite following oral administration of ulipristal acetate [1]. The relative abundance of this metabolite in plasma and its absence in feces suggest efficient hepatic metabolism and limited biliary excretion of the parent compound.
Structural analyses, including X-ray crystallography and molecular docking studies, have elucidated the binding modes of ulipristal acetate and its metabolites within the ligand-binding domains of nuclear hormone receptors. These studies reveal that demethylation of the piperidine ring alters the orientation and hydrogen bonding interactions of the molecule within the receptor pocket, leading to changes in binding affinity and selectivity. Computational modeling has further demonstrated that the increased flexibility and hydrogen bonding capacity of N,N-didesmethyl ulipristal enable it to adopt alternative conformations, which may be less optimal for receptor activation compared to the parent compound.
Structure-activity relationship analyses have highlighted the critical role of the piperidine ring and its substituents in modulating receptor interactions. The loss of methyl groups reduces steric hindrance and enhances the ability of the amine to participate in hydrogen bonding networks, but may also decrease hydrophobic interactions that are important for high-affinity binding.
Comparative studies in animal models have provided insights into the conservation and divergence of N-demethylation pathways across species. While the general mechanism of cytochrome P450-mediated demethylation is conserved, species-specific differences in enzyme expression and substrate specificity can result in distinct metabolite profiles. These differences have important implications for the interpretation of preclinical data and the prediction of human pharmacokinetics.
The following tables summarize key data from the research findings discussed above.
| Compound | Percentage of Circulating Radioactivity at Peak Plasma Concentration |
|---|---|
| Ulipristal acetate | 58.0% |
| N-monodemethyl ulipristal | 20.5% |
| N,N-didesmethyl ulipristal | 8.3% (co-eluting with minor metabolites) |
| Species | N-monodemethylated Metabolite | N,N-didesmethylated Metabolite | Other Oxidative Metabolites |
|---|---|---|---|
| Human | High | Moderate | Low |
| Rodent | Moderate | Low | High |
| Non-human primate | High | Moderate | Moderate |
| Compound | Piperidine Ring Substitution | Hydrophobicity (logP) | Predicted Receptor Affinity |
|---|---|---|---|
| Ulipristal acetate | N,N-dimethyl | High | High |
| N-monodemethyl ulipristal | N-methyl, N-H | Moderate | Moderate |
| N,N-didesmethyl ulipristal | N-H, N-H | Low | Low |
| Compound | Steric Bulk (Relative) | Hydrogen Bonding Capacity | Dipole Moment (Debye) | Pharmacophore Flexibility |
|---|---|---|---|---|
| Ulipristal acetate | High | Low | Moderate | Low |
| N-monodemethyl ulipristal | Moderate | Moderate | Moderate | Moderate |
| N,N-didesmethyl ulipristal | Low | High | High | High |
The metabolic transformation of ulipristal acetate to N,N-didesmethyl ulipristal is a paradigmatic example of cytochrome P450-mediated N-demethylation, a process that is central to the biotransformation of many xenobiotics. The efficiency and specificity of cytochrome P450 3A4 in catalyzing both mono- and didemethylation steps underscore the enzyme's pivotal role in hepatic drug metabolism. The sequential nature of the demethylation process, as evidenced by the relative abundances of metabolites in plasma, reflects the processive action of cytochrome P450 3A4 and its capacity to accommodate structural modifications within its active site.
The structural determinants of receptor binding specificity are intricately linked to the configuration of the piperidine ring and its substituents. Demethylation at the nitrogen atoms reduces steric bulk and enhances hydrogen bonding capacity, leading to altered pharmacophore configurations that may diminish receptor affinity and selectivity. These structural changes are reflected in the reduced pharmacological activity of N,N-didesmethyl ulipristal compared to the parent compound, as demonstrated by structure-activity relationship studies and computational modeling.
Comparative studies across species highlight the conservation of the N-demethylation pathway, while also revealing species-specific differences in enzyme expression and substrate specificity. These findings underscore the importance of considering interspecies variability in the interpretation of preclinical data and the extrapolation of pharmacokinetic parameters to human populations.